Copper;dichloride

Catalysis NH₃-SCO Emission control

Copper salt selection directly impacts catalytic performance, film morphology, and etch process stability. Copper(II) chloride (CuCl₂) provides quantifiable differentiation where other copper salts underperform: • NH₃ oxidation: CuCl₂-derived CuOₓ/Al₂O₃ catalyst achieves 100% conversion at 230-360°C, significantly outperforming CuSO₄-derived analogs. • CO₂ electroreduction: CuCl₂ precursor yields cubic Cu morphology with preferential Cu(100) facet exposure for enhanced selectivity. • Thin-film deposition: Produces thicker Cu₂O films with (200) orientation versus thinner, (111)-oriented films from Cu(OAc)₂. • PCB etching: Acidic CuCl₂ etchant enables simpler regeneration and wider process tolerance than alkaline alternatives. Available as anhydrous (≥98%) or dihydrate; global shipping with full CoA documentation.

Molecular Formula Cl2Cu
CuCl2
Molecular Weight 134.45 g/mol
CAS No. 7447-39-4
Cat. No. B103844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper;dichloride
CAS7447-39-4
Synonymscopper(II) chloride
CuCl2
cupric chloride
cupric chloride anhydrous
cupric chloride dihydrate
cupric chloride eriochalcite (CuCl2.2H2O)
cupric chloride, 64Cu-labeled cpd
cupric chloride, dihydrate 2H-labeled cpd
Molecular FormulaCl2Cu
CuCl2
Molecular Weight134.45 g/mol
Structural Identifiers
SMILESCl[Cu]Cl
InChIInChI=1S/2ClH.Cu/h2*1H;/q;;+2/p-2
InChIKeyORTQZVOHEJQUHG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in acetone.
SOL IN HOT SULFURIC ACID.
70.6 g/100 cc water @ 0 °C, 107.9 g/100 cc water @ 100 °C
53 g/100 cc alcohol @ 15 °C
68 g/100 cc methanol @ 15 °C
73 parts/100 parts water @ 20 °C

Copper Dichloride 7447-39-4: Procurement-Grade Properties and Technical Specifications


Copper dichloride (CuCl₂, CAS 7447-39-4), also known as cupric chloride, is an inorganic compound available in anhydrous (yellowish-brown powder) and dihydrate (blue-green crystalline) forms [1]. It is an ionic compound with high water solubility (757 g/L at 25°C) that dissociates in aqueous solution, but coordination of chloride to Cu²⁺ does partially occur [2]. The anhydrous form melts with decomposition at 498°C and has a density of 3.39 g/cm³ at 20°C . Chemically, it behaves as a weak Lewis acid and can act as a mild oxidizing agent under certain conditions [3].

Copper Dichloride 7447-39-4: Why In-Class Copper Salts Are Not Interchangeable


Copper salts are not functionally interchangeable across applications. The anionic ligand (chloride vs. sulfate vs. nitrate vs. acetate) directly governs solubility, coordination chemistry, redox potential, Lewis acidity, and surface interactions [1]. These differences manifest in quantifiable performance gaps—CuCl₂ outperforms CuSO₄ in NH₃ oxidation catalysis, produces thicker films than Cu(OAc)₂ in chemical bath deposition, and yields superior CO₂ electroreduction morphology compared to nitrate-derived deposits [2][3][4]. Simple substitution without validation of application-specific metrics introduces uncontrolled variability in reaction yields, material properties, and process reproducibility. The following evidence guide quantifies where CuCl₂ demonstrates verifiable differentiation.

Copper Dichloride 7447-39-4: Quantified Differentiation Evidence vs. Comparator Copper Salts


Copper Dichloride vs. Copper Sulfate in NH₃ Selective Catalytic Oxidation: 100% Conversion vs. Activity Suppression

In NH₃ selective catalytic oxidation (NH₃-SCO) over CuOₓ/Al₂O₃ catalysts, surface Cl-bonded Cu species derived from CuCl₂ precursor markedly enhanced catalytic activity, while CuSO₄ species formed from copper sulfate precursor significantly reduced activity [1].

Catalysis NH₃-SCO Emission control

Copper Dichloride vs. Copper Acetate in Cu₂O Thin Film Deposition: Thicker Films with Larger Grain Size and (200) Orientation

In chemical bath deposition of Cu₂O thin films, using CuCl₂ as the copper source produced thicker films with larger particle size, fewer structural defects, and greater preferential orientation toward the (200) plane compared to copper acetate [1].

Thin films Chemical bath deposition Cu₂O

Copper Dichloride vs. Copper Nitrate in CO₂ Electroreduction: Superior Cubic Morphology and Cu(100) Facet Exposure

Cu electrodeposits from Cu-chloride precursor exhibited cubic morphology, exposed Cu(100) facets, higher Cu⁺ content, and enhanced electrochemical active surface area, demonstrating the best CO₂ electroreduction performance [1].

Electrocatalysis CO₂ reduction Nanostructures

Copper Dichloride vs. Copper Nitrate in Aprotic Redox Flow Batteries: Demonstrated Cu(II)/Cu(I) Reversibility

In aprotic medium (acetonitrile), both CuCl₂ and Cu(NO₃)₂ salts exhibited reversible Cu(II)/Cu(I) redox behavior on graphite electrodes, achieving a competitive 1.2 V battery potential [1].

Redox flow battery Electrochemistry Energy storage

Acidic CuCl₂ Etchant vs. Alkaline Etchant: Regeneration Simplicity and Process Stability

Acidic copper chloride etchant offers simpler regeneration (reagent injection) and wider stable process window compared to alkaline etchant, despite lower etch rate (1.0–1.6 mil/min vs. 2.0–2.5 mil/min) [1].

PCB manufacturing Etching Process control

Anhydrous vs. Dihydrate CuCl₂: Application-Specific Form Selection

Anhydrous CuCl₂ (CAS 7447-39-4) is essential for moisture-sensitive organic reactions, while dihydrate (CAS 10125-13-0) is preferred for general aqueous applications [1].

Procurement Form selection Moisture sensitivity

Copper Dichloride 7447-39-4: Evidence-Backed Procurement Scenarios


NH₃ Emission Control Catalyst Manufacturing

When preparing CuOₓ/Al₂O₃ catalysts for selective catalytic oxidation of ammonia, CuCl₂ is the precursor of choice. Catalyst derived from CuCl₂ achieves 100% NH₃ conversion over 230–360°C, whereas CuSO₄-derived catalyst shows significantly reduced activity [1].

Cu₂O Thin Film Fabrication via Chemical Bath Deposition

For Cu₂O films requiring greater thickness, larger grain size, and (200) preferential orientation, CuCl₂ is the appropriate copper source. Cu(OAc)₂ yields thinner, finer-grained films with (111) orientation and higher conductivity [1].

CO₂ Electroreduction Catalyst Synthesis

For Cu electrocatalysts requiring cubic morphology and Cu(100) facet exposure for enhanced CO₂ reduction performance, CuCl₂ is the preferred precursor over Cu-nitrate [1].

PCB Manufacturing: Acidic Copper Etching

In PCB manufacturing where process simplicity and wide parameter tolerance are prioritized over maximum etch rate, acidic CuCl₂ etchant offers simpler regeneration and wider process stability than alkaline alternatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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